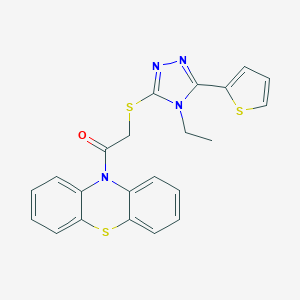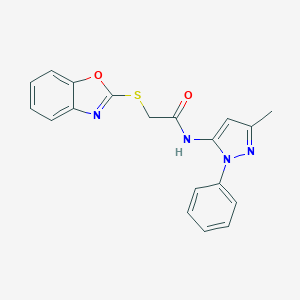
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide, also known as ETT, is a highly versatile compound with numerous applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is not fully understood, but it is thought to work by binding to the active site of enzymes and preventing their activity. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, making it a potential treatment for a variety of diseases. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have anticancer properties, making it a promising tool in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is its versatility. It can be used in a variety of applications, from enzyme inhibition to microbial activity. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is highly stable and can be stored for long periods of time without losing its activity. However, one limitation of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is its cost. It is a relatively expensive compound, making it less accessible to researchers with limited funding.
Orientations Futures
There are numerous future directions for the use of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide in scientific research. One potential application is in the development of new drugs. 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have a range of biological activities, making it a promising starting point for the development of new drugs. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide could be used in the study of enzyme inhibition and microbial activity, providing valuable insights into these processes. Finally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide could be used in the study of oxidative stress and inflammation, potentially leading to the development of new treatments for diseases such as cancer and Alzheimer's.
Conclusion
In conclusion, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is a highly versatile compound with numerous applications in scientific research. Its unique properties make it an important tool in the study of enzyme inhibition, microbial activity, and oxidative stress. While there are limitations to its use, such as its cost, the potential future directions for 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide are numerous, making it an exciting area of research for scientists around the world.
Méthodes De Synthèse
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide can be synthesized through the condensation of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and 2-(10H-phenothiazin-10-yl)acetic acid in the presence of phosphorous oxychloride. This process yields a highly pure compound that can be used in a variety of applications.
Applications De Recherche Scientifique
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase, making it an important tool in the study of enzyme inhibition. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have antifungal and antibacterial properties, making it useful in the study of microbial activity.
Propriétés
Formule moléculaire |
C22H18N4OS3 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N4OS3/c1-2-25-21(19-12-7-13-28-19)23-24-22(25)29-14-20(27)26-15-8-3-5-10-17(15)30-18-11-6-4-9-16(18)26/h3-13H,2,14H2,1H3 |
Clé InChI |
LLRLXMDBWCEYQH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CS5 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B292786.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292787.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292789.png)
![4-[2-(4-bromophenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B292791.png)
![N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292793.png)
![N-benzyl-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292794.png)
![5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile](/img/structure/B292795.png)
![5-Hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B292796.png)
![3-[(4-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292797.png)

![4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292800.png)

![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)